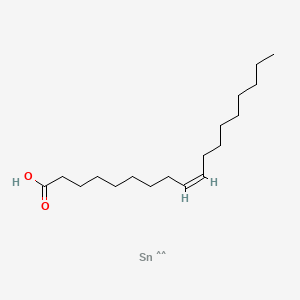
9-Octadecenoic acid (9Z)-, tin(2+) salt (2:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Octadecenoic acid (9Z)-, tin(2+) salt (21): is an organometallic compound with the molecular formula C36H66O4Sn
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-octadecenoic acid (9Z)-, tin(2+) salt (2:1) typically involves the reaction of oleic acid with a tin(2+) source. One common method is to react oleic acid with tin(II) chloride (SnCl2) in an appropriate solvent under controlled conditions. The reaction can be represented as follows:
2C18H34O2+SnCl2→(C18H33O2)2Sn+2HCl
In this reaction, oleic acid (C18H34O2) reacts with tin(II) chloride to form the tin(2+) salt of oleic acid and hydrochloric acid as a byproduct. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the tin(II) ion.
Industrial Production Methods
Industrial production of 9-octadecenoic acid (9Z)-, tin(2+) salt (2:1) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is usually purified through filtration and recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the tin(2+) ion is oxidized to tin(4+). This can be achieved using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the tin(4+) ion back to tin(2+). Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions where the tin(2+) ion is replaced by other metal ions. This can be achieved using various metal salts under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Organic solvents such as ethanol, methanol, and dichloromethane are commonly used in these reactions.
Major Products
Oxidation: Tin(4+) salts and oxidized oleic acid derivatives
Reduction: Tin(2+) salts and reduced oleic acid derivatives
Substitution: Metal salts with oleic acid ligands
科学的研究の応用
Chemistry
In chemistry, 9-octadecenoic acid (9Z)-, tin(2+) salt (2:1) is used as a catalyst in various organic reactions. Its unique properties make it an effective catalyst for polymerization reactions and the synthesis of complex organic molecules.
Biology
In biological research, this compound is used to study the interactions between metal ions and biological molecules. It is also used in the development of metal-based drugs and therapeutic agents.
Medicine
In medicine, 9-octadecenoic acid (9Z)-, tin(2+) salt (2:1) is being investigated for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a promising candidate for targeted drug delivery.
Industry
In the industrial sector, this compound is used as a stabilizer in the production of plastics and other polymeric materials. It is also used in the formulation of coatings and adhesives.
作用機序
The mechanism of action of 9-octadecenoic acid (9Z)-, tin(2+) salt (2:1) involves the interaction of the tin(2+) ion with various molecular targets. The tin(2+) ion can coordinate with electron-rich sites on biological molecules, leading to changes in their structure and function. This coordination can affect various biochemical pathways and processes, making the compound useful in both research and therapeutic applications.
類似化合物との比較
Similar Compounds
Oleic Acid (C18H34O2): The parent compound of 9-octadecenoic acid (9Z)-, tin(2+) salt (2:1).
Elaidic Acid (C18H34O2): A trans isomer of oleic acid.
Methyl Oleate (C19H36O2): The methyl ester of oleic acid.
Sodium Oleate (C18H33NaO2): The sodium salt of oleic acid.
Uniqueness
The uniqueness of 9-octadecenoic acid (9Z)-, tin(2+) salt (2:1) lies in its ability to form stable complexes with various metal ions. This property makes it particularly useful in catalysis and drug delivery applications. Additionally, its organometallic nature provides unique reactivity that is not observed in simple organic compounds.
特性
CAS番号 |
7774-76-7 |
|---|---|
分子式 |
C18H34O2Sn |
分子量 |
401.2 g/mol |
InChI |
InChI=1S/C18H34O2.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/b10-9-; |
InChIキー |
QMTFKWDCWOTPGJ-KVVVOXFISA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.[Sn] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.[Sn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


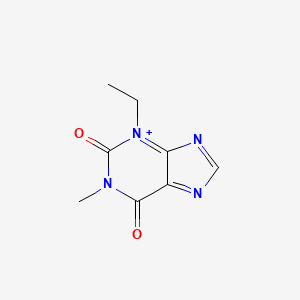

![Pyrrolo[2,1-h]pteridin-6(5H)-one, 2-chloro-6a,7,8,9-tetrahydro-](/img/structure/B12331868.png)
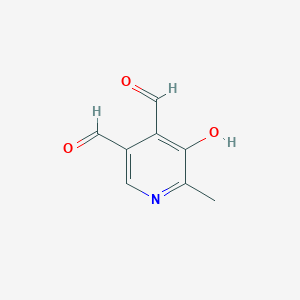
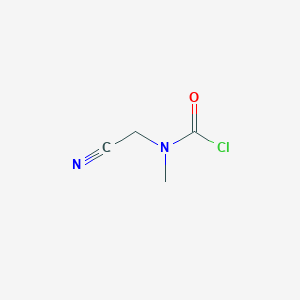


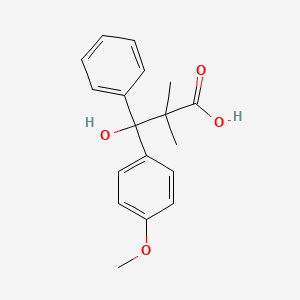
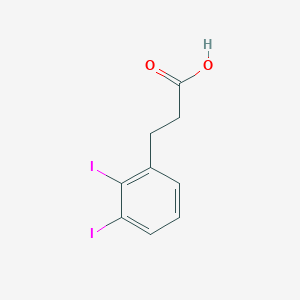
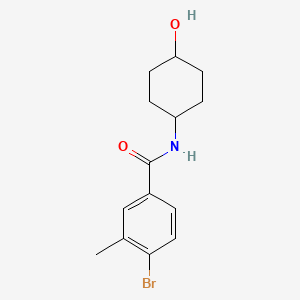
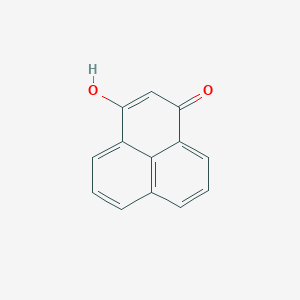
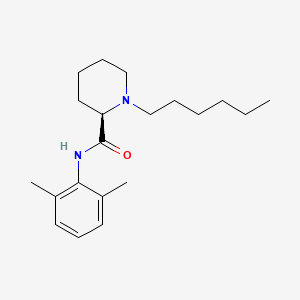
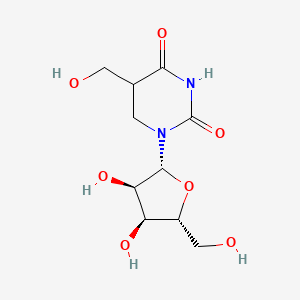
![(NE)-N-[(6-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12331958.png)
